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Compound of Interest

Compound Name: DH-376

Cat. No.: B15614741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DH-376 is a potent and selective inhibitor of diacylglycerol lipases (DAGL), particularly DAGLα.

In the central nervous system, DAGLα is the primary enzyme responsible for the biosynthesis

of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLα, DH-376
effectively reduces the levels of 2-AG, a key signaling molecule in the endocannabinoid

system. This makes DH-376 a valuable chemical probe for investigating the physiological and

pathological roles of 2-AG signaling in various in vivo models. These application notes provide

detailed protocols for the use of DH-376 in mice, including information on formulation,

administration, and methods for assessing target engagement.

Mechanism of Action
DH-376 acts as an irreversible inhibitor of DAGLα by covalently modifying the active site serine

of the enzyme. This mechanism of action leads to a rapid and profound reduction in the

biosynthesis of 2-AG from diacylglycerol (DAG). The endocannabinoid 2-AG is a retrograde

messenger that activates presynaptic cannabinoid receptor type 1 (CB1), leading to the

suppression of neurotransmitter release. By blocking 2-AG production, DH-376 can be used to

study the consequences of diminished endocannabinoid signaling in vivo.
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Neurobiology: Elucidating the role of 2-AG in synaptic plasticity, neuroinflammation, and

neurodegenerative diseases.

Metabolic Research: Investigating the involvement of the endocannabinoid system in

appetite regulation and energy balance. One study has shown that DH-376 administered

intraperitoneally at 50 mg/kg can reduce fasting-induced refeeding in mice.

Pharmacology: Characterizing the physiological and behavioral effects of acute and chronic

DAGLα inhibition.

Quantitative Data Summary
The following table summarizes key quantitative data for the in vivo use of DH-376 in mice.
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Parameter Value Species
Administration
Route

Notes

Effective Dose

Range
3 - 50 mg/kg Mouse

Intraperitoneal

(i.p.)

Dose-dependent

inhibition of

DAGLα has been

observed within

this range.[1]

ED50 for DAGLα

Inhibition
5 - 10 mg/kg Mouse

Intraperitoneal

(i.p.)

Effective dose for

50% inhibition of

brain DAGLα

activity,

measured 4

hours post-

administration.[1]

Time to Peak

Inhibition

30 minutes - 4

hours
Mouse

Intraperitoneal

(i.p.)

A lower dose (3

mg/kg) shows

substantial but

transient

inhibition at 30

minutes, with

recovery by 4

hours. Higher

doses (e.g., 50

mg/kg) show

sustained

inhibition at 4

hours.[2]

Primary Target

Diacylglycerol

Lipase α

(DAGLα)

Mouse -

Potent,

irreversible

inhibition.

Secondary

Target

α/β-Hydrolase

Domain 6

(ABHD6)

Mouse -

DH-376 also

inhibits ABHD6.

[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2016/mb/c6mb00367b
https://pubs.rsc.org/en/content/articlelanding/2016/mb/c6mb00367b
https://www.researchgate.net/figure/Gel-based-activity-based-protein-profiling-ABPP-platform-to-characterize-and-quantify_fig1_321441509
https://pubs.rsc.org/en/content/articlelanding/2016/mb/c6mb00367b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
DH-376 Formulation for In Vivo Administration
Materials:

DH-376 powder

Dimethyl sulfoxide (DMSO)

Sterile saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

Weigh the required amount of DH-376 powder in a sterile microcentrifuge tube.

Add a minimal amount of DMSO to dissolve the DH-376 powder completely. For example, for

a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 µL/g, you would need 0.25

mg of DH-376. This can be dissolved in 25 µL of DMSO.

Once fully dissolved, add sterile saline to the desired final concentration. A common vehicle

composition for intraperitoneal injections of small molecules is 10-20% DMSO in saline. For

the example above, you would add 225 µL of sterile saline to the 25 µL of DH-376/DMSO

solution to achieve a final volume of 250 µL (for a 10 µL/g injection volume in a 25g mouse)

with 10% DMSO.

Vortex the solution thoroughly to ensure it is well mixed.

Prepare a vehicle control solution with the same final concentration of DMSO in sterile

saline.

In Vivo Administration of DH-376 in Mice
Materials:
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Male C57BL/6 mice (8-12 weeks old)

Prepared DH-376 formulation and vehicle control

Insulin syringes with 28-30 gauge needles

Animal scale

Procedure:

Weigh each mouse to determine the precise injection volume.

Administer DH-376 or vehicle control via intraperitoneal (i.p.) injection. The typical injection

volume is 10 µL per gram of body weight.

House the mice in their home cages for the desired experimental duration (e.g., 4 hours)

before proceeding with tissue collection and analysis.

Competitive Activity-Based Protein Profiling (ABPP) of
Brain Tissue
This protocol is designed to assess the in vivo target engagement of DH-376 on DAGLα and

other serine hydrolases in the mouse brain.

Materials:

Mouse brain tissue

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Dounce homogenizer or mechanical homogenizer

Bradford assay or similar protein quantification method

Activity-based probe (e.g., DH-379 for DAGL or a broad-spectrum serine hydrolase probe

like FP-Rhodamine)

SDS-PAGE equipment (gels, running buffer, loading buffer)
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Fluorescence gel scanner

Procedure:

Tissue Homogenization:

Following the desired in vivo treatment period (e.g., 4 hours post-injection), euthanize the

mice via an approved method.

Rapidly dissect the brain and place it in ice-cold homogenization buffer.

Homogenize the brain tissue using a Dounce homogenizer or a mechanical homogenizer

on ice.

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to remove

cellular debris.

Collect the supernatant (proteome) and determine the protein concentration using a

Bradford assay.

Proteome Labeling:

Dilute the proteomes from DH-376-treated and vehicle-treated animals to a final

concentration of 1 mg/mL in homogenization buffer.

Add the activity-based probe (e.g., DH-379 at 1 µM final concentration) to each proteome

sample.

Incubate the samples for 30 minutes at room temperature to allow for probe labeling of

active enzymes.

SDS-PAGE Analysis:

Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling the samples

for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15614741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Run the gel according to standard procedures to separate the proteins by molecular

weight.

In-Gel Fluorescence Scanning:

After electrophoresis, visualize the probe-labeled proteins directly in the gel using a

fluorescence scanner set to the appropriate excitation and emission wavelengths for the

probe's fluorophore.

The intensity of the fluorescent bands corresponds to the activity of the probe-labeled

enzymes. A reduction in band intensity in the DH-376-treated samples compared to the

vehicle-treated samples indicates target engagement and inhibition.

For LC-MS/MS-based ABPP: A similar competitive labeling approach is used, but with a

biotinylated probe. After labeling, the probe-labeled proteins are enriched using streptavidin

beads, digested on-bead with trypsin, and the resulting peptides are analyzed by LC-MS/MS

for identification and quantification.
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Caption: Signaling pathway of DH-376 action.
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Caption: Experimental workflow for in vivo DH-376 studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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